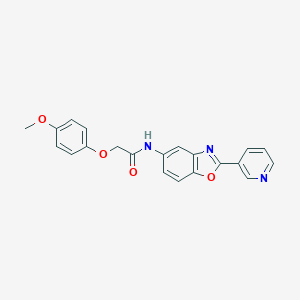
2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the progression of cancer and Alzheimer's disease. Additionally, it has been proposed that it may exert its anti-inflammatory and antioxidant effects by modulating the activity of certain signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include the inhibition of cancer cell proliferation, the reduction of inflammation, and the prevention of oxidative stress. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which may limit its bioavailability in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide. These include further investigations into its mechanisms of action, as well as its potential use in combination with other therapeutic agents. Additionally, studies may focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Finally, research may explore the potential of this compound as a diagnostic tool for certain diseases.
Métodos De Síntesis
The synthesis of 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide involves the reaction of 2-aminobenzoxazole with 3-pyridinecarboxylic acid and 4-methoxyphenol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide in scientific research are vast. This compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In addition, it has been investigated for its anti-inflammatory and antioxidant properties.
Propiedades
Fórmula molecular |
C21H17N3O4 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-5-7-17(8-6-16)27-13-20(25)23-15-4-9-19-18(11-15)24-21(28-19)14-3-2-10-22-12-14/h2-12H,13H2,1H3,(H,23,25) |
Clave InChI |
GKXGUVZJRDVLRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B278475.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)

![N-[2-(4-morpholinyl)phenyl]-3-propoxybenzamide](/img/structure/B278480.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278492.png)
![N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278493.png)
![2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B278494.png)
![2-methyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B278495.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)
![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
